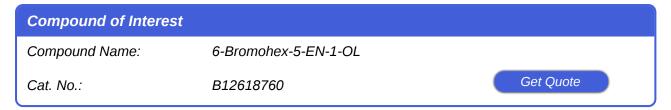


Synthesis of 6-Bromohex-5-en-1-ol: A Detailed Experimental Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of **6-Bromohex-5-en-1-ol**, a valuable building block in organic synthesis. The protocol detailed below is based on the well-established Wohl-Ziegler reaction, which allows for the selective bromination of the allylic position of an alkene.

Reaction Principle

The synthesis of **6-Bromohex-5-en-1-ol** is achieved through the allylic bromination of 5-hexen-1-ol.[1][2][3][4] This reaction, known as the Wohl-Ziegler reaction, employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5] The reaction proceeds via a free-radical chain mechanism.[5][6]

Experimental Protocol

This protocol is adapted from a general procedure for the Wohl-Ziegler bromination of alkenes. [5]

Materials:



| Reagent/Material | Molecular Formula | Molar Mass (g/mol) | Quantity |
|--|----------------------------------|-------------------------|------------------|
| 5-Hexen-1-ol | C ₆ H ₁₂ O | 100.16 | 10.0 g (0.1 mol) |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 17.8 g (0.1 mol) |
| Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | 0.164 g (1 mol%) |
| Carbon tetrachloride (CCl ₄) | CCl4 | 153.82 | 200 mL |
| Diethyl ether | (C2H5)2O | 74.12 | As needed |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed |
| Saturated sodium chloride solution (brine) | NaCl | 58.44 | As needed |
| Anhydrous magnesium sulfate | MgSO ₄ | 120.37 | As needed |

Equipment:

- 500 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware



Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.1 mol) of 5-hexen-1-ol in 200 mL of carbon tetrachloride.
- Addition of Reagents: To this solution, add 17.8 g (0.1 mol) of N-bromosuccinimide and 0.164 g (1 mol%) of AIBN.
- Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 77°C for CCl₄). The reaction is monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide, which floats.[2] The reaction is typically complete within 2-4 hours.

Work-up:

- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide.
- Wash the filtrate in a separatory funnel with saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.

Purification:

- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 6-Bromohex-5-en-1-ol.

Experimental Workflow



Caption: Workflow for the synthesis of **6-Bromohex-5-en-1-ol**.

Reaction Mechanism

The Wohl-Ziegler reaction proceeds through a radical chain mechanism.

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